molecular formula C8H12N2O2S B13155955 5-(Ethanesulfonyl)-6-methylpyridin-2-amine

5-(Ethanesulfonyl)-6-methylpyridin-2-amine

Katalognummer: B13155955
Molekulargewicht: 200.26 g/mol
InChI-Schlüssel: AKJTVDRRFBKQNI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Ethanesulfonyl)-6-methylpyridin-2-amine is an organic compound that belongs to the class of sulfonyl amines This compound features a pyridine ring substituted with an ethanesulfonyl group at the 5-position and a methyl group at the 6-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethanesulfonyl)-6-methylpyridin-2-amine typically involves the sulfonylation of 6-methylpyridin-2-amine. One common method includes the reaction of 6-methylpyridin-2-amine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Ethanesulfonyl)-6-methylpyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of N-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

5-(Ethanesulfonyl)-6-methylpyridin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 5-(Ethanesulfonyl)-6-methylpyridin-2-amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Methylpyridin-2-amine: Lacks the ethanesulfonyl group, resulting in different chemical and biological properties.

    5-(Methylsulfonyl)-6-methylpyridin-2-amine: Similar structure but with a methylsulfonyl group instead of an ethanesulfonyl group, leading to variations in reactivity and applications.

Uniqueness

5-(Ethanesulfonyl)-6-methylpyridin-2-amine is unique due to the presence of the ethanesulfonyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Eigenschaften

Molekularformel

C8H12N2O2S

Molekulargewicht

200.26 g/mol

IUPAC-Name

5-ethylsulfonyl-6-methylpyridin-2-amine

InChI

InChI=1S/C8H12N2O2S/c1-3-13(11,12)7-4-5-8(9)10-6(7)2/h4-5H,3H2,1-2H3,(H2,9,10)

InChI-Schlüssel

AKJTVDRRFBKQNI-UHFFFAOYSA-N

Kanonische SMILES

CCS(=O)(=O)C1=C(N=C(C=C1)N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.